![molecular formula C7H4F2N2O B3039801 4,6-Difluorobenzo[d]oxazol-2-amine CAS No. 1339452-03-7](/img/structure/B3039801.png)
4,6-Difluorobenzo[d]oxazol-2-amine
Overview
Description
4,6-Difluorobenzo[d]oxazol-2-amine (CAS No. 1339452-03-7) is a heterocyclic compound . It has a molecular formula of C7H4F2N2O and a molecular weight of 170.12 .
Molecular Structure Analysis
The molecular structure of 4,6-Difluorobenzo[d]oxazol-2-amine consists of a five-membered oxazole ring with two fluorine atoms at the 4 and 6 positions and an amine group at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Difluorobenzo[d]oxazol-2-amine include a molecular weight of 170.12 and a molecular formula of C7H4F2N2O .Scientific Research Applications
1. Facilitation of Deaminative Thiolation Reactions
4,6-Difluorobenzo[d]oxazol-2-amine plays a role in facilitating deaminative thiolation reactions. A study described a catalyst-, metal-, and oxidant-free DBU-promoted deaminative thiolation reaction of benzo[d]oxazol-2-amines at room temperature. This method offers an environmentally friendly pathway for synthesizing various 2-thiobenzo[d]oxazoles, useful in organic and medicinal chemistry (Zheng et al., 2022).
2. Role in Electrochemically Promoted Coupling
Electrochemically promoted coupling of benzoxazoles with amines, leading to the formation of 2-aminobenzoxazoles, involves 4,6-Difluorobenzo[d]oxazol-2-amine. This process is efficient, avoids excess chemical oxidant, and reduces waste, signifying its importance in green chemistry (Gao et al., 2014).
3. Microwave-Assisted Linear Synthesis
In a study focusing on microwave-assisted synthesis, 4,6-Difluorobenzo[d]oxazol-2-amine was utilized for synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This approach is pivotal for diversifying chemical structures in drug discovery programs (Chanda et al., 2012).
4. Application in Synthesis of α-Glucosidase Inhibitors
4,6-Difluorobenzo[d]oxazol-2-amine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. These compounds, particularly those with certain substitutions, showed potent inhibitory activity, suggesting their potential in developing treatments for conditions like diabetes (Wang et al., 2016).
5. Metal-Free Amination Process
A study demonstrated an efficient transition-metal-free amination of benzoxazoles, including 4,6-Difluorobenzo[d]oxazol-2-amine. This process, using catalytic amounts of tetraalkylammonium iodide, provides a significant advancement in the synthesis of 2-aminobenzoxazoles, crucial in various synthetic applications (Froehr et al., 2011).
Future Directions
The future directions of research on 4,6-Difluorobenzo[d]oxazol-2-amine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in oxazole derivatives in medicinal chemistry , it’s possible that 4,6-Difluorobenzo[d]oxazol-2-amine could also be a subject of future research in this field.
properties
IUPAC Name |
4,6-difluoro-1,3-benzoxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJYULCYAYSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluorobenzo[d]oxazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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